2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide is a chemical compound with the molecular formula C11H6Cl2FN3O and a molecular weight of 286.09 g/mol . It is characterized by the presence of chlorine, fluorine, and pyridine groups attached to a nicotinamide core. This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide typically involves the reaction of 2,6-dichloro-5-fluoronicotinic acid with pyridine-3-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and optimization of reaction conditions are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at elevated temperatures.
Oxidation and Reduction:
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an amide derivative, while substitution with a thiol would yield a thioether derivative .
Scientific Research Applications
2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of chlorine and fluorine atoms may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-5-fluoronicotinamide
- 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
- 2,6-Dichloro-5-fluoro-3-nicotinonitrile
Uniqueness
2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide is unique due to its specific substitution pattern on the nicotinamide core, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms enhances its reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
2,6-dichloro-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2FN3O/c12-9-7(4-8(14)10(13)17-9)11(18)16-6-2-1-3-15-5-6/h1-5H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJUEOQWPCKADH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.